

SU4984 Biological Activity and Selectivity

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Compound Focus: su4984

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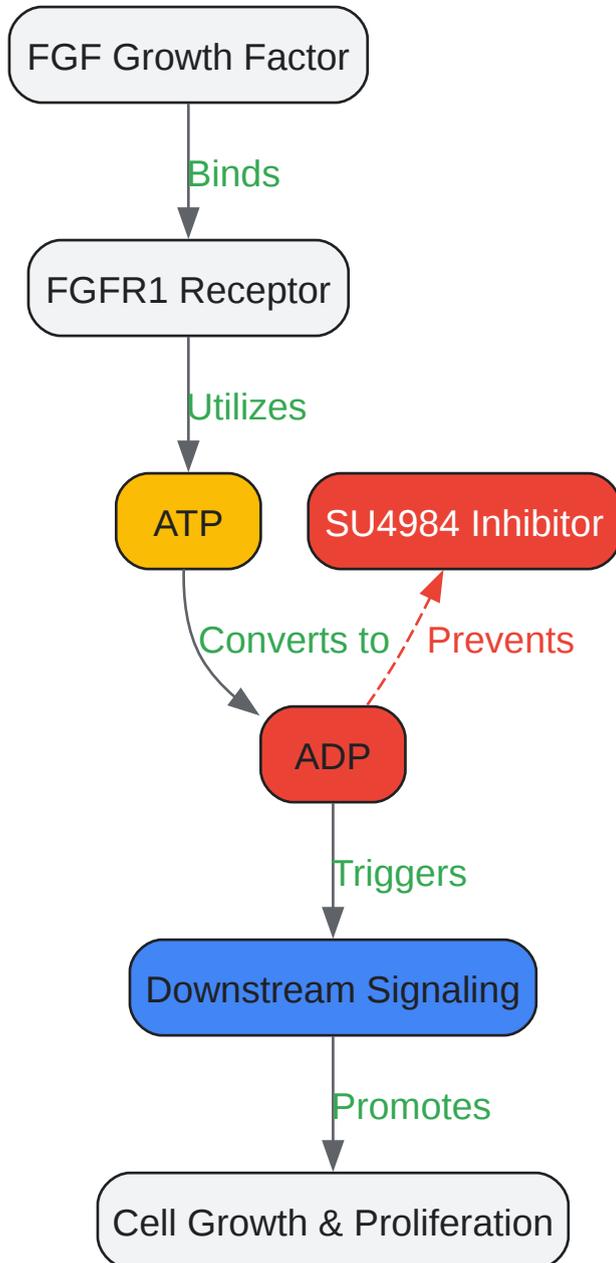
SU4984 is a protein tyrosine kinase inhibitor known to suppress Fibroblast Growth Factor Receptor 1 (FGFR1) and also inhibit the activity of platelet-derived growth factor receptors (PDGFR) and insulin receptors (IR) [1] [2]. The quantitative data for its inhibitory effects is summarized in the table below.

Table 1: Summary of SU4984 Inhibitory Activity

Target / Cellular Process	IC50 / Effective Concentration	Experimental Context (from reference)
FGFR1 Kinase Activity	10-20 μ M	In vitro kinase assay with 1 mM ATP [1]
FGFR1 Autophosphorylation	20-40 μ M	Inhibition of aFGF-induced autophosphorylation in NIH 3T3 cells [1]
C2 KIT Phosphorylation	~50% reduction at 5 μ M	Reduction in constitutive phosphorylation [1]
Cell Viability (C2, P815 cells)	1-10 μ M (6-day treatment)	Induction of cell death [1]

The diagram below illustrates the primary signaling pathway inhibited by **SU4984** and its consequent cellular effects, based on the data from Table 1.

SU4984 Inhibits FGFR1 Signaling Pathway



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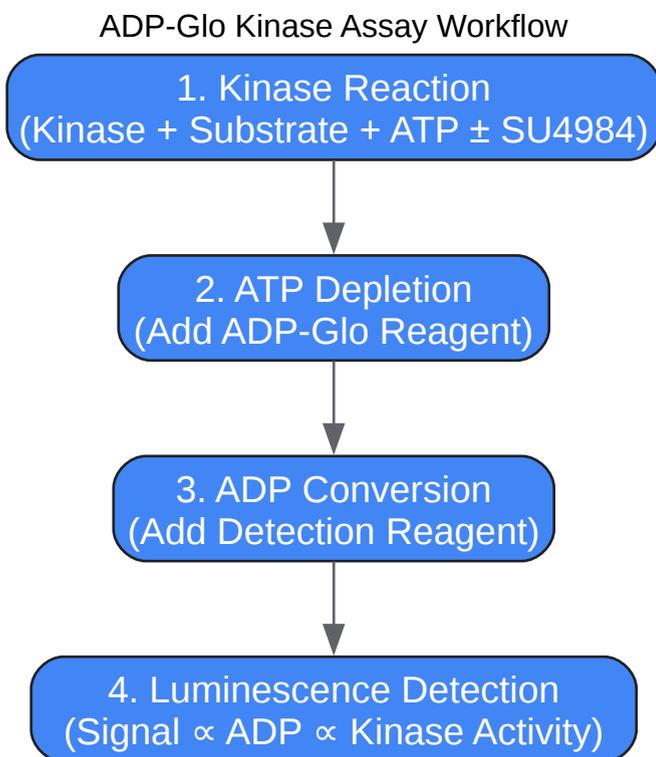
A Representative Kinase Assay Methodology

While a specific protocol for **SU4984** was not found, the **ADP-Glo Kinase Assay** is a universal, luminescence-based method suitable for measuring the activity of kinases like FGFR1 and the effect of their inhibitors [3]. This method quantifies ADP generated during the kinase reaction.

Key Steps of the ADP-Glo Assay:

- **Kinase Reaction:** The kinase enzyme is incubated with its substrate and ATP in the presence or absence of the inhibitor (**SU4984**). The reaction is stopped after a specific period.
- **ATP Depletion:** ADP-Glo Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
- **ADP to ATP Conversion:** A Kinase Detection Reagent is added to convert the accumulated ADP back into ATP.
- **Luminescence Detection:** The newly synthesized ATP is detected using a luciferase/luciferin reaction. The emitted **luminescence signal is directly proportional to the ADP amount** and thus to the kinase activity. A decrease in signal in the **SU4984**-treated group indicates inhibition [3].

The workflow for this assay is outlined below.



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Key Considerations for Your Experiment

Based on the gathered information, here are critical parameters to consider when designing your **SU4984** kinase assay:

- **ATP Concentration:** The reported IC₅₀ of 10-20 μM for FGFR1 was determined in the presence of a high (1 mM) concentration of ATP [1]. Be aware that inhibitor potency can appear lower under high ATP conditions, as they often compete with ATP for binding.
- **Dose-Response:** To accurately determine the IC₅₀ value for **SU4984** against your target kinase, you should test the compound across a range of concentrations (e.g., from 1 μM to 100 μM).
- **Solvent and Controls:** **SU4984** is typically dissolved in DMSO [2]. Ensure that the final concentration of DMSO is the same in all assay wells (including control wells) to avoid solvent effects. Always include controls with no inhibitor (100% activity) and no enzyme (background signal).

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References

1. | inhibitor of the tyrosine SU | InvivoChem 4984 kinase [invivochem.com]
2. SU4984 [apexbt.com]
3. Promega ADP-Glo kinase | BMG LABTECH assay [bmglabtech.com]

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